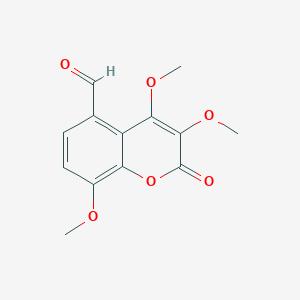
3,4,8-Trimethoxy-2-oxo-2H-1-benzopyran-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,8-Trimethoxy-2-oxo-2H-1-benzopyran-5-carbaldehyde:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,8-Trimethoxy-2-oxo-2H-1-benzopyran-5-carbaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 3,4,8-trimethoxybenzaldehyde with a suitable reagent to form the benzopyran ring. This reaction often requires the presence of a catalyst and specific reaction conditions, such as temperature and solvent choice, to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can further enhance the production process, ensuring consistent quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 3,4,8-Trimethoxy-2-oxo-2H-1-benzopyran-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of 3,4,8-trimethoxy-2-oxo-2H-1-benzopyran-5-carboxylic acid.
Reduction: Formation of 3,4,8-trimethoxy-2-oxo-2H-1-benzopyran-5-methanol.
Substitution: Formation of various substituted benzopyran derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, 3,4,8-Trimethoxy-2-oxo-2H-1-benzopyran-5-carbaldehyde is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: This compound has shown potential in biological and medicinal research due to its structural similarity to naturally occurring flavonoids. It may exhibit biological activities such as antioxidant, anti-inflammatory, and anticancer properties, making it a candidate for drug development and therapeutic applications .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and fragrances. Its unique chemical properties make it suitable for various applications, including the development of new materials and chemical intermediates .
Mécanisme D'action
The mechanism of action of 3,4,8-Trimethoxy-2-oxo-2H-1-benzopyran-5-carbaldehyde is not fully understood, but it is believed to interact with specific molecular targets and pathways. The methoxy groups and aldehyde functionality may play a role in its biological activity by interacting with enzymes, receptors, or other biomolecules. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
- 3,4,5-Trimethoxybenzaldehyde
- 3,4,8-Trimethoxy-2H-1-benzopyran-2-one
- 5,7-Dimethoxy-2H-1-benzopyran-2-one
Comparison: Compared to similar compounds, 3,4,8-Trimethoxy-2-oxo-2H-1-benzopyran-5-carbaldehyde is unique due to the presence of both methoxy groups and an aldehyde group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity. For example, while 3,4,5-trimethoxybenzaldehyde lacks the benzopyran ring, 3,4,8-trimethoxy-2H-1-benzopyran-2-one lacks the aldehyde group, making this compound a unique and versatile compound .
Propriétés
Numéro CAS |
93078-79-6 |
|---|---|
Formule moléculaire |
C13H12O6 |
Poids moléculaire |
264.23 g/mol |
Nom IUPAC |
3,4,8-trimethoxy-2-oxochromene-5-carbaldehyde |
InChI |
InChI=1S/C13H12O6/c1-16-8-5-4-7(6-14)9-10(8)19-13(15)12(18-3)11(9)17-2/h4-6H,1-3H3 |
Clé InChI |
GKDRESMNJRQGIF-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C(=C(C=C1)C=O)C(=C(C(=O)O2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


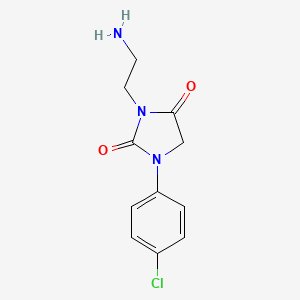
![{[5-(Methanesulfinyl)pentyl]oxy}benzene](/img/structure/B14368023.png)
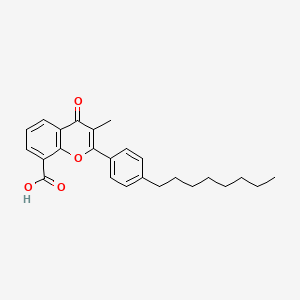
![Copper(1+) bicyclo[2.2.1]heptan-1-ide](/img/structure/B14368028.png)
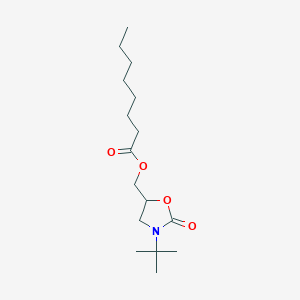
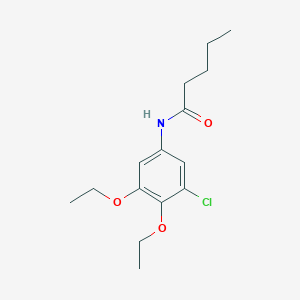
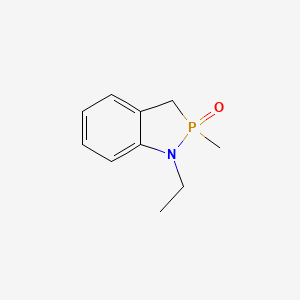
![2-[3-(2-Chlorophenyl)propyl]pyridine](/img/structure/B14368061.png)
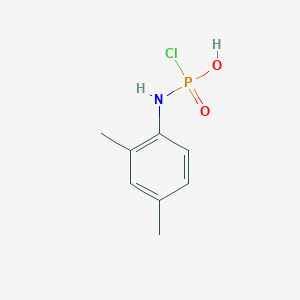
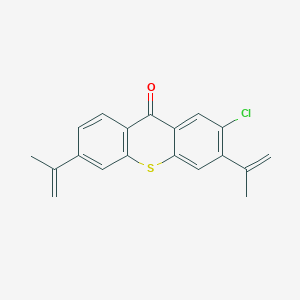
![4-Methyl-1-phenyl-6-[(triphenylsilyl)oxy]hex-4-en-2-yn-1-one](/img/structure/B14368090.png)
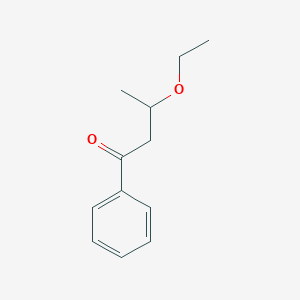
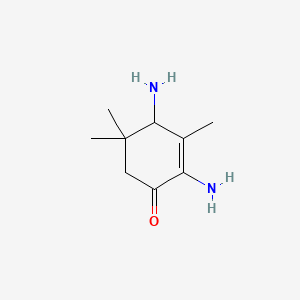
![N-[1-(2-Chlorophenyl)-2-oxocyclohexyl]-N-methylbenzamide](/img/structure/B14368097.png)
